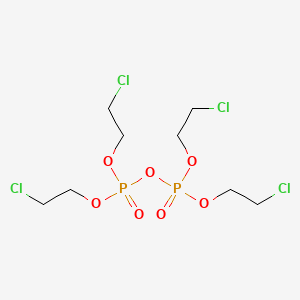
Tetrakis(2-chloroethyl) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:
- The reaction is catalyzed by a suitable catalyst, such as triethylamine .
- The reaction mixture is maintained at a temperature of around 50-60°C.
- The product, this compound, is purified through distillation or recrystallization.
Phosphorus oxychloride (POCl3): reacts with .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphates.
Applications De Recherche Scientifique
Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.
Mécanisme D'action
The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:
Radical formation: The compound decomposes to form phosphorus-containing radicals.
Char formation: The radicals promote the formation of a protective char layer.
Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.
Comparaison Avec Des Composés Similaires
Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:
Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.
Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.
Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.
In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.
Propriétés
Numéro CAS |
53963-13-6 |
|---|---|
Formule moléculaire |
C8H16Cl4O7P2 |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |
Clé InChI |
KGUOHCQJKKPIOI-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



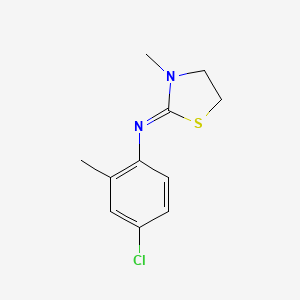

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
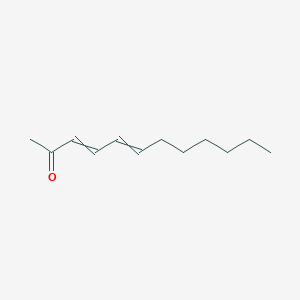
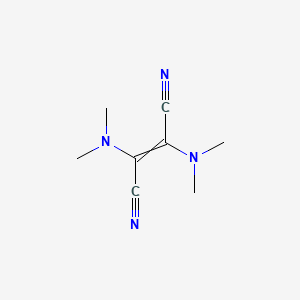
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
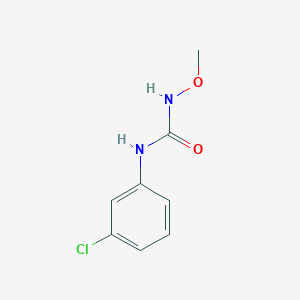

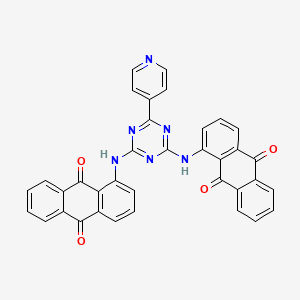

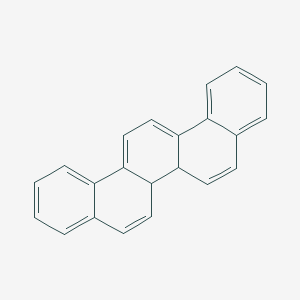
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
